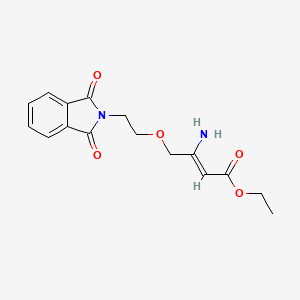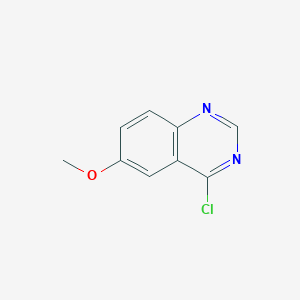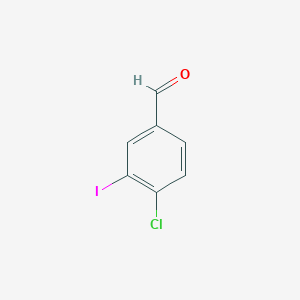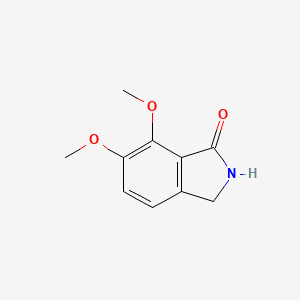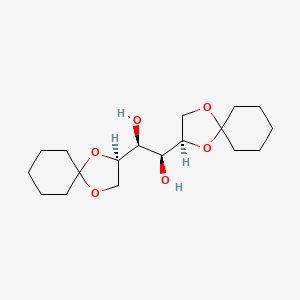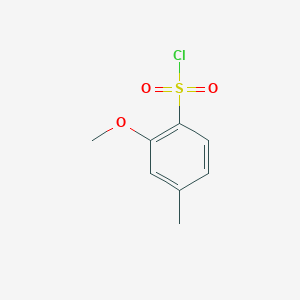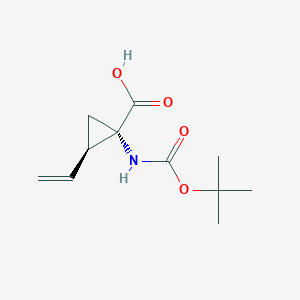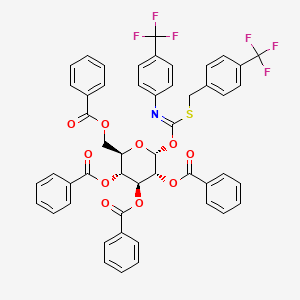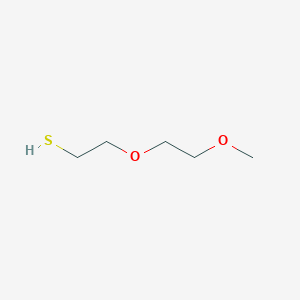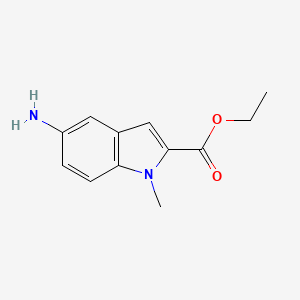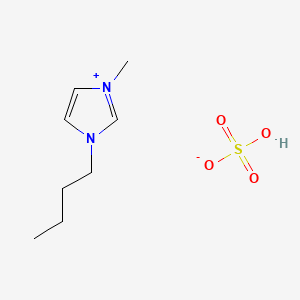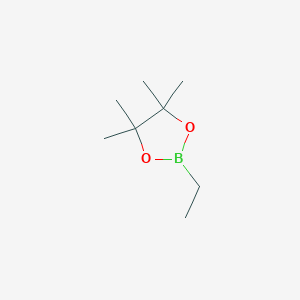
2-Ethyl-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan
Übersicht
Beschreibung
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is a compound with the empirical formula C6H13BO2 . It is also known as HBpin or Pinacolborane . It is used in various chemical reactions, including borylation, hydroboration, and coupling with aryl iodides .
Molecular Structure Analysis
The molecular structure of “4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” includes a boron atom bonded to an oxygen atom and a carbon ring .Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” can undergo various chemical reactions, including borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” has a refractive index of 1.396, a boiling point of 42-43 °C/50 mmHg, and a density of 0.882 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Organische Synthese: Borylierungsreaktionen
2-Ethyl-4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan: wird in der organischen Synthese, insbesondere in Borylierungsreaktionen, häufig eingesetzt. Es wirkt als Borylierungsmittel, um organischen Molekülen Bor einzuführen, was ein entscheidender Schritt bei der Synthese komplexer organischer Verbindungen ist. Diese Verbindung ist besonders nützlich für die Borylierung an der benzylischen C-H-Bindung von Alkylbenzolen in Gegenwart eines Palladiumkatalysators .
Hydroborierung von Alkinen und Alkenen
Die Verbindung wird bei der Hydroborierung von Alkyl- oder Arylalkinen und -alkenen eingesetzt. Dieser Prozess wird durch Übergangsmetallkatalysatoren ermöglicht und ist für die Synthese verschiedener Boronatester und anderer borhaltiger Moleküle unerlässlich .
Suzuki-Miyaura-Kreuzkupplungsreaktionen
In Suzuki-Miyaura-Kreuzkupplungsreaktionen wird This compound in Gegenwart eines Kupferkatalysators mit Aryliodiden gekoppelt. Dies führt zur Bildung von Arylboronaten, die wertvolle Zwischenprodukte bei der Synthese von Biarylverbindungen sind .
Asymmetrische Synthese
Diese Verbindung findet auch Anwendung in der asymmetrischen Synthese. Sie kann bei der asymmetrischen Hydroborierung von 1,3-Enynen verwendet werden, um chirale Allenylboronate zu bilden, die wichtige chirale Bausteine für weitere synthetische Anwendungen sind .
Materialwissenschaft: Polymersynthese
In der Materialwissenschaft, insbesondere in der Polymersynthese, wird This compound zur Herstellung konjugierter Copolymere verwendet. Diese Polymere finden aufgrund ihrer einzigartigen optischen und elektrochemischen Eigenschaften Anwendung in optoelektronischen Geräten .
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for “2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not available, similar compounds should be handled with care. For example, “2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is moisture sensitive and should be stored away from oxidizing agents .
Eigenschaften
IUPAC Name |
2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17BO2/c1-6-9-10-7(2,3)8(4,5)11-9/h6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUBDPDASOEIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449122 | |
| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82954-89-0 | |
| Record name | 2-ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Ethyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




